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For researchers, scientists, and drug development professionals, understanding the nuances of

ATP-dependent processes is crucial. However, the rapid hydrolysis of ATP often complicates

experimental investigation. Non-hydrolyzable ATP analogs are indispensable tools that

circumvent this issue by mimicking ATP's binding to enzymes without being readily cleaved,

effectively pausing the enzymatic cycle. This guide provides a comparative analysis of the most

common non-hydrolyzable ATP analogs, supported by experimental data and detailed

protocols to aid in experimental design and interpretation.

Biochemical Properties and Mechanisms of Action
The utility of a non-hydrolyzable ATP analog is determined by its specific chemical modification,

which dictates its interaction with and processing by ATP-dependent enzymes. The most

common modifications involve the substitution of the bridging or non-bridging oxygen atoms in

the triphosphate chain.

Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP): In AMP-PNP, a nitrogen atom replaces the

bridging oxygen between the β- and γ-phosphates.[1][2] This imido bond is highly resistant to

enzymatic cleavage, making AMP-PNP a true competitive inhibitor of most ATP-dependent

enzymes.[2][3] It binds to the ATP pocket but cannot be used for phosphorylation, effectively

locking the enzyme in a pre-hydrolysis, substrate-bound state.[3] This property makes it

particularly useful for structural biology studies, such as X-ray crystallography, aimed at

capturing the ATP-bound conformation of an enzyme.[4]
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Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP): Similar to AMP-PNP, AMP-PCP
replaces the bridging oxygen between the β- and γ-phosphates, but with a carbon atom.[1]

The resulting P-C-P bond is also highly resistant to hydrolysis, establishing AMP-PCP as

another effective competitive inhibitor.[1] Its primary application is also in stabilizing enzymes

in their ATP-bound state for structural and functional analyses.[1]

Adenosine 5'-O-(3-thiotriphosphate) (ATPγS): In this analog, a non-bridging oxygen on the γ-

phosphate is replaced with a sulfur atom.[3] This substitution renders the terminal phosphate

bond significantly more resistant to hydrolysis by most ATPases and kinases.[3] However, it

is crucial to note that ATPγS is not entirely non-hydrolyzable and can act as a "slow

substrate" for many kinases.[3][5][6] These enzymes can transfer the thiophosphate group to

a substrate, and the resulting thiophosphorylated product is highly resistant to phosphatases.

[3] This unique characteristic makes ATPγS an invaluable tool for identifying kinase

substrates and for use in non-radioactive kinase assays.[3]

Quantitative Comparison of Non-Hydrolyzable ATP
Analogs
The binding affinity and inhibitory potency of non-hydrolyzable ATP analogs are highly

dependent on the specific enzyme. The following tables provide a summary of available

quantitative data to illustrate the typical ranges of these parameters.
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Analog Modification
Mechanism of
Action

Primary
Applications

AMP-PNP
Nitrogen replaces the

β-γ bridging oxygen.
Competitive Inhibitor

Structural biology (X-

ray crystallography,

cryo-EM), studying

enzyme

conformational

changes, inhibiting

ATPase activity.[2][3]

[4]

AMP-PCP
Carbon replaces the

β-γ bridging oxygen.
Competitive Inhibitor

Similar to AMP-PNP,

used to stabilize ATP-

bound states for

structural and

functional studies.[1]

ATPγS

Sulfur replaces a non-

bridging γ-phosphate

oxygen.

Slow

Substrate/Inhibitor

Identifying kinase

substrates, non-

radioactive kinase

assays, studying

thiophosphorylation.

[3][7]
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Enzyme Analog Parameter Value (µM) Notes

Hsp90 AMP-PCP K_d_ 3.8

Facilitates the

formation of an

active Hsp90

homodimer.[8]

cAMP-dependent

protein kinase

(PKA)

MgADP K_i_ ~5

MgADP acts as a

competitive

inhibitor of the

ATPase activity

of PKA.[9]

Myosin S-1

ATPase
AMP-PNP K_binding_ ~2500

Determined by

inhibition of acto-

S-1 ATPase

activity. The

binding is

relatively weak.

[10]

Ca²⁺-ATPase

(SERCA1a)
AMP-PCP - -

Induces a

"closed"

conformation

similar to ATP.

[11]

Ca²⁺-ATPase

(SERCA1a)
AMP-PNP - -

Induces a

"closed"

conformation

similar to ATP.

[11]

Human NPP1 Analog '2'¹ K_i,app_ 0.5

A derivative of

AMP,

demonstrated as

a potent and

selective

inhibitor.
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Cyanobacterial

Phytochrome

(CphB)

ADPNHP² K_binding 1.1

The non-

hydrolyzable

analog was

necessary to

detect a stable

complex with the

response

regulator RcpB.

[12]

Cyanobacterial

Phytochrome

(CphA)

ADPNHP² K_binding_ 1.2

The non-

hydrolyzable

analog was

necessary to

detect a stable

complex with the

response

regulator RcpA.

[12]

¹ Analogue 2 is a specific, modified non-hydrolyzable ATP analog from the study. ² ADPNHP is

another term for AMP-PNP.

Experimental Protocols
Determination of Inhibitory Potency (K_i_) by
Fluorescence Competition Assay
This protocol outlines a general method to determine the K_i_ of a non-hydrolyzable ATP

analog like AMP-PNP against a protein kinase using a fluorescent ATP probe.

Materials:

Purified protein kinase

Fluorescent ATP analog (e.g., TNP-ATP)

Non-hydrolyzable ATP analog (e.g., AMP-PNP)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Microplate reader with fluorescence capabilities

Procedure:

Prepare Reagents:

Prepare a stock solution of the fluorescent ATP analog (e.g., 1 mM TNP-ATP).

Prepare a serial dilution of the non-hydrolyzable ATP analog (e.g., from 10 mM to 10 nM).

Prepare a working solution of the protein kinase at a concentration appropriate for the

assay (typically in the low nanomolar range).

Assay Setup:

In a microplate, add the protein kinase to each well.

Add a fixed concentration of the fluorescent ATP analog to each well (typically at its K_d_

for the kinase).

Add the varying concentrations of the non-hydrolyzable ATP analog to the wells. Include a

control with no inhibitor.

Measurement:

Incubate the plate at room temperature for a sufficient time to allow binding to reach

equilibrium (e.g., 30 minutes).

Measure the fluorescence intensity using a plate reader at the appropriate excitation and

emission wavelengths for the fluorescent probe.

Data Analysis:

Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

Fit the data to a competitive binding equation to determine the IC₅₀ value.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Convert the IC₅₀ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 +

[S]/K_m_), where [S] is the concentration of the fluorescent probe and K_m_ is its binding

affinity for the kinase.[13]

Non-Radioactive Kinase Assay Using ATPγS
This protocol describes a method to identify kinase substrates by utilizing ATPγS for

thiophosphorylation, followed by chemical derivatization for detection.

Materials:

Purified protein kinase

Protein substrate(s)

ATPγS

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Alkylation reagent (e.g., p-nitrobenzyl mesylate or biotin-iodoacetamide)

SDS-PAGE and Western blotting reagents

Antibody specific for the alkylated thiophosphate or streptavidin-HRP

Procedure:

Thiophosphorylation Reaction:

Set up the kinase reaction in a microcentrifuge tube containing the kinase, substrate, and

kinase reaction buffer.

Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.[3]

Incubate at the optimal temperature for the kinase (e.g., 30°C) for 30-60 minutes.[3]

Stop the reaction by adding EDTA to a final concentration of 20 mM.[3]

Alkylation of the Thiophosphate:
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Add the alkylating reagent to the reaction mixture. For example, add p-nitrobenzyl

mesylate to a final concentration of 2.5 mM and incubate for 2 hours at room temperature.

Detection:

Separate the reaction products by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with an antibody that specifically recognizes the alkylated

thiophosphate ester.

Alternatively, if a biotinylated alkylating agent was used, probe with streptavidin-HRP and

detect via chemiluminescence.[3]
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Caption: Experimental workflow for a competitive inhibition assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_Non_Hydrolyzable_ATP_Analogs_Adenosine_5_phosphorothioate_ATP_S_vs_Alternatives.pdf
https://www.benchchem.com/product/b1201737?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Receptor

Kinase 1

Activates

Kinase 2

Phosphorylates

Substrate Protein

Phosphorylates

Phosphorylated
Substrate

Cellular Response

External Signal

ATP Non-hydrolyzable
Analog (e.g., AMP-PNP)

Inhibits

Inhibits

Click to download full resolution via product page

Caption: A generic kinase signaling cascade showing points of inhibition.
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Conclusion
Non-hydrolyzable ATP analogs are powerful and versatile tools for the study of ATP-dependent

enzymes. The choice between a true competitive inhibitor like AMP-PNP or AMP-PCP and a

slow substrate like ATPγS depends entirely on the experimental question.[3] AMP-PNP and

AMP-PCP are ideal for trapping enzymes in a pre-hydrolysis, ATP-bound state for structural

analysis and binding studies.[3] In contrast, ATPγS is uniquely suited for creating stable,

thiophosphorylated products, making it the analog of choice for identifying kinase substrates

and performing non-radioactive kinase assays.[3] A thorough understanding of their distinct

properties and careful consideration of the experimental context are paramount for obtaining

meaningful and reliable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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